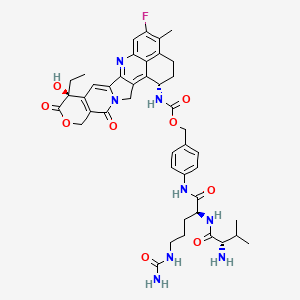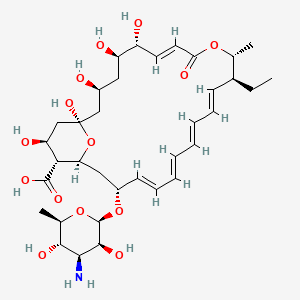
Uridine-2-13C-1,3-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-2-13C-1,3-15N2 is a labeled nucleoside analog of uridine, where the carbon at position 2 is replaced with carbon-13 and the nitrogens at positions 1 and 3 are replaced with nitrogen-15. This isotopically labeled compound is primarily used in scientific research to study nucleic acid metabolism and dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. An epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide-13C with D-erythrose using a modified Kiliani-Fischer synthesis. The aldose epimers are then separated using ion-exchange chromatography. D-[2-13C]Ribose is obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced by preparing [15N2]urea, which is then used to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the isotopes at specific positions in the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives.
Applications De Recherche Scientifique
Uridine-2-13C-1,3-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and dynamics.
Medicine: Used in metabolic studies to understand disease mechanisms.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA, allowing researchers to track and study RNA synthesis and degradation. The isotopic labels (13C and 15N) enable precise detection and quantification using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in RNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine-13C,15N2: Similar isotopic labeling but may differ in the specific positions of the isotopes.
Uridine-5-13C: Labeled at the 5th carbon position.
Uridine-2-13C: Labeled at the 2nd carbon position only.
Uniqueness
Uridine-2-13C-1,3-15N2 is unique due to its specific isotopic labeling at multiple positions, making it highly valuable for detailed metabolic studies. This multi-labeling provides more comprehensive data compared to single-labeled compounds .
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
247.18 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
Clé InChI |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
SMILES isomérique |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)



![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)


![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
